molecular formula C16H13Cl2F3N4O B2703639 5,6-DICHLORO(3-PYRIDYL) 4-(5-(TRIFLUOROMETHYL)(2-PYRIDYL))PIPERAZINYL KETONE CAS No. 1024337-18-5

5,6-DICHLORO(3-PYRIDYL) 4-(5-(TRIFLUOROMETHYL)(2-PYRIDYL))PIPERAZINYL KETONE

Cat. No.: B2703639
CAS No.: 1024337-18-5
M. Wt: 405.2
InChI Key: SFGQVCMPMAJXKH-UHFFFAOYSA-N
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Description

5,6-DICHLORO(3-PYRIDYL) 4-(5-(TRIFLUOROMETHYL)(2-PYRIDYL))PIPERAZINYL KETONE is a complex organic compound characterized by the presence of multiple halogen atoms and heterocyclic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-DICHLORO(3-PYRIDYL) 4-(5-(TRIFLUOROMETHYL)(2-PYRIDYL))PIPERAZINYL KETONE typically involves multi-step organic reactions. One common approach is the coupling of 5,6-dichloropyridine with 4-(5-(trifluoromethyl)pyridyl)piperazine under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5,6-DICHLORO(3-PYRIDYL) 4-(5-(TRIFLUOROMETHYL)(2-PYRIDYL))PIPERAZINYL KETONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .

Scientific Research Applications

5,6-DICHLORO(3-PYRIDYL) 4-(5-(TRIFLUOROMETHYL)(2-PYRIDYL))PIPERAZINYL KETONE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5,6-DICHLORO(3-PYRIDYL) 4-(5-(TRIFLUOROMETHYL)(2-PYRIDYL))PIPERAZINYL KETONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-DICHLORO(3-PYRIDYL) 4-(5-(TRIFLUOROMETHYL)(2-PYRIDYL))PIPERAZINYL KETONE is unique due to its specific combination of halogen atoms and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(5,6-dichloropyridin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2F3N4O/c17-12-7-10(8-23-14(12)18)15(26)25-5-3-24(4-6-25)13-2-1-11(9-22-13)16(19,20)21/h1-2,7-9H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGQVCMPMAJXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC(=C(N=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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